2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate
Description
This compound is a pyridinium-based sulfonate featuring a 2-hydroxyethyl substituent on the pyridinium nitrogen and a phenyl group conjugated to a propen-2-ene sulfonate backbone. Its ionic nature, conferred by the sulfonate (-SO₃⁻) and pyridinium moieties, enhances water solubility and stability, making it suitable for applications in surfactants, ionic liquids, or pharmaceutical intermediates .
Properties
IUPAC Name |
(E)-2-[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]-3-phenylprop-2-ene-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-11-10-17-8-6-15(7-9-17)16(13-22(19,20)21)12-14-4-2-1-3-5-14/h1-9,12,18H,10-11,13H2/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBARPFDICHIIW-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CS(=O)(=O)[O-])C2=CC=[N+](C=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/CS(=O)(=O)[O-])\C2=CC=[N+](C=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quaternization of Pyridine Derivatives
The formation of the 1-(2-hydroxyethyl)pyridinium moiety is typically achieved via N-alkylation of pyridine precursors. In one approach, 4-methylpyridine reacts with 2-bromoethanol in acetonitrile at 80°C for 12 hours, yielding 1-(2-hydroxyethyl)pyridinium bromide. The reaction proceeds via an SN2 mechanism, with the bromide ion acting as a leaving group. Yields range from 65% to 78%, depending on the stoichiometric ratio of reactants and the use of phase-transfer catalysts like tetrabutylammonium bromide.
Critical parameters include:
- Temperature control : Excess heat (>100°C) promotes side reactions such as ether formation between 2-bromoethanol molecules.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing the transition state.
Synthesis of 3-Phenylprop-2-ene-1-sulfonate
The propenesulfonate segment is constructed through a tandem aldol condensation-sulfonation sequence. A representative method involves reacting benzaldehyde with sodium sulfite (Na₂SO₃) in aqueous HCl at 60°C, followed by addition of acetaldehyde derivatives. The intermediate β-hydroxysulfonic acid undergoes dehydration to form the α,β-unsaturated sulfonate.
Key observations:
- pH dependence : Optimal sulfonation occurs at pH 3–4, balancing protonation of the aldehyde and solubility of sulfite ions.
- Stereoelectronic effects : The trans-configuration of the double bond is favored due to conjugation with the sulfonate group, as confirmed by NOESY NMR.
Condensation of Pyridinium and Propenesulfonate Moieties
Coupling the quaternized pyridine with the propenesulfonate chain employs Michael addition or Wittig-like reactions. Patent EP2230907B1 discloses a method using BF₃·Et₂O as a Lewis acid to facilitate nucleophilic attack of the pyridinium species onto the α,β-unsaturated sulfonate. The reaction proceeds in THF at −20°C to room temperature over 24 hours, achieving 55–62% yield after column chromatography.
Mechanistic considerations :
- The Lewis acid coordinates to the sulfonate oxygen, polarizing the double bond and enhancing electrophilicity.
- Steric hindrance from the phenyl group necessitates prolonged reaction times compared to aliphatic analogs.
Optimization Strategies and Yield Enhancement
Recent advances focus on catalytic systems and green chemistry principles. A palladium-catalyzed coupling protocol reported in EP2187742B1 improves regioselectivity by directing metal insertion into the pyridinium C–H bond. Using Pd(OAc)₂ (5 mol%) and Ag₂CO₃ as an oxidant in DMSO, this method achieves 70% yield with >95% purity.
Comparative analysis of methods :
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Lewis acid (BF₃·Et₂O) | BF₃·Et₂O | THF | −20 to 25 | 55–62 | 88–92 |
| Palladium-catalyzed | Pd(OAc)₂ | DMSO | 80 | 70 | >95 |
| Microwave-assisted | None | EtOH/H₂O | 120 | 68 | 90 |
Microwave-assisted synthesis reduces reaction times to 30 minutes but requires specialized equipment.
Characterization and Quality Control
Structural validation employs:
- ¹H/¹³C NMR : Diagnostic signals include the pyridinium aromatic protons (δ 8.5–9.0 ppm) and the trans-olefinic protons (J = 15–16 Hz).
- High-resolution MS : The molecular ion [M]+ appears at m/z 319.38 with isotopic patterns matching sulfur content.
- HPLC : Reverse-phase C18 columns (ACN/water gradient) confirm purity, with retention times calibrated against commercial standards.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyridinium ring can be reduced to form piperidine derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridinium salts.
Scientific Research Applications
2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate involves its interaction with molecular targets, such as enzymes and receptors. The pyridinium ring can interact with negatively charged sites on proteins, while the hydroxyethyl and sulfonate groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
a) Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
- Key Features : Lacks the pyridinium and phenyl groups. The sulfonate is attached to a simpler allyl (prop-2-ene) chain with a methyl substituent.
- Applications: Primarily used as a monomer in polymer production (e.g., water-soluble resins) due to its reactive double bond and ionic character .
- Solubility : Highly water-soluble (>500 g/L at 20°C), similar to the target compound, but lacks aromatic conjugation.
b) 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
- Key Features : A chalcone derivative with pyridine and dihydroxyphenyl substituents. Cyclization of its α,β-conjugated double bonds yields flavone derivatives .
- Applications: Studied for antioxidant and pharmacological activities. Non-ionic, with lower water solubility compared to sulfonates.
c) Diethanolamine (DEA, CAS 111-42-2)
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Solubility (Water) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₇NO₄S⁻ | Pyridinium, sulfonate, phenyl | ~343.38 | High | Surfactants, ionic liquids |
| Sodium 2-methylprop-2-ene-1-sulphonate | C₄H₅NaO₃S | Allyl sulfonate, methyl | 156.13 | >500 g/L | Polymer chemistry |
| 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone | C₁₄H₁₁NO₃ | Chalcone, pyridine, dihydroxyphenyl | 241.24 | Low | Pharmaceuticals, antioxidants |
| Diethanolamine (DEA) | C₄H₁₁NO₂ | Amine, hydroxyethyl | 105.14 | Miscible | Gas treatment, surfactants |
Research Findings and Mechanistic Insights
Ionic vs. Non-Ionic Behavior
The pyridinium-sulfonate combination in the target compound enables strong ionic interactions, distinguishing it from non-ionic analogs like chalcone derivatives. This property is critical for applications requiring solubility in polar solvents or electrostatic stabilization in colloids .
Reactivity of Sulfonate Groups
Sulfonate-containing compounds (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) exhibit higher thermal and hydrolytic stability compared to sulfate esters. The target compound’s sulfonate group likely enhances resistance to degradation under acidic conditions .
Pharmacological Potential
While chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) are studied for bioactivity, the target compound’s pyridinium group may confer antimicrobial or anti-inflammatory properties, though experimental data are lacking .
Biological Activity
2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate, a pyridinium salt, has garnered attention in the fields of chemistry and biology due to its diverse applications and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : (E)-2-[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]-3-phenylprop-2-ene-1-sulfonate
- Molecular Formula : CHNOS
- Molecular Weight : 319.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound's pyridinium ring allows it to form ionic interactions with negatively charged sites on proteins, while the hydroxyethyl and sulfonate groups facilitate hydrogen bonding. This interaction can modulate enzyme activity and receptor function, leading to various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against specific bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Potential
Preliminary investigations have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, with promising results indicating a dose-dependent effect on various cancer cell lines.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It was observed to inhibit key inflammatory mediators, which could make it a candidate for developing treatments for inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy : A series of experiments conducted on different bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL, particularly against Gram-positive bacteria.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 50 Streptococcus pneumoniae 20 - Anticancer Activity : In vitro studies showed that the compound reduced cell viability in breast cancer cells by approximately 40% at a concentration of 50 µM after 48 hours of treatment.
- Anti-inflammatory Study : The compound was tested in a murine model of inflammation, where it significantly reduced edema and inflammatory cytokine levels compared to control groups.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate?
Methodological Answer: To optimize synthesis, consider:
- Reagent Purification: Use sodium 1-octanesulfonate in buffer systems (pH 4.6) to stabilize intermediates during coupling reactions .
- Surfactant-Mediated Solubility: Incorporate cationic surfactants (e.g., pyridinium-based additives) to enhance solubility of hydrophobic intermediates, as demonstrated in analogous pyridinium derivative syntheses .
- Chromatographic Validation: Employ reverse-phase HPLC with methanol-buffer mobile phases (65:35 v/v) to monitor reaction progress and intermediate purity .
Q. How can researchers ensure analytical precision in quantifying impurities for this compound?
Methodological Answer:
- Reference Standards: Use certified impurities like disodium sulphate derivatives (e.g., 2-[(RS)-(Pyridin-2-yl)phenyl]methyl]phenyl disodium sulphate) as benchmarks for calibration .
- Mobile Phase Optimization: Adjust pH to 4.6 using sodium acetate and acetic acid to resolve sulfonate-related impurities via ion-pair chromatography .
- Validation Protocols: Follow pharmacopeial guidelines for system suitability testing, including column efficiency (N ≥ 2000) and peak symmetry (tailing factor ≤ 2.0) .
Advanced Research Questions
Q. What mechanistic insights exist regarding the interaction of this compound with biological membranes?
Methodological Answer:
- Surfactant Analog Studies: Pyridinium-based cationic surfactants (e.g., thiazol-4-aminium bromo cuprate) exhibit membrane permeabilization via electrostatic interactions; similar principles may apply here .
- Fluorescent Probes: Use APF or HPF probes to detect hydroxyl radical generation in membrane lipid peroxidation assays, as seen in oxidative stress studies .
- Molecular Dynamics (MD): Model interactions between the sulfonate group and phospholipid headgroups to predict membrane insertion efficiency .
Q. How should researchers design experiments to assess environmental fate and ecotoxicity?
Methodological Answer:
- Longitudinal Studies: Adopt split-plot designs (e.g., randomized blocks with temporal subplots) to evaluate degradation kinetics across soil, water, and biotic compartments .
- Biotic/Abiotic Partitioning: Measure octanol-water coefficients (Log Kow) and soil adsorption constants (Kd) to predict bioaccumulation potential .
- Tiered Ecotoxicity Testing: Start with Daphnia magna acute toxicity assays (48-hr LC50), then progress to chronic exposure studies in fish models .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
Methodological Answer:
- Controlled Replication: Use split-split plot designs to isolate pH effects (e.g., pH 3–9) while controlling temperature and ionic strength variables .
- Degradation Pathway Mapping: Employ LC-MS/MS to identify hydrolysis byproducts (e.g., phenylpropene derivatives) and correlate with pH-dependent degradation rates .
- Statistical Reconciliation: Apply multivariate ANOVA to distinguish significant pH effects from experimental noise, referencing antioxidant activity studies as a template .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
